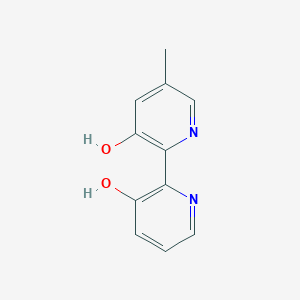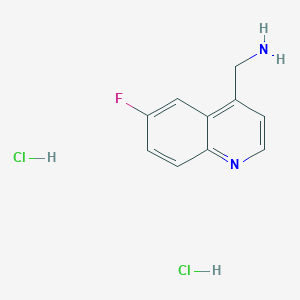
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances the compound’s antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reduction to yield the desired amine. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its effects on bacterial DNA-gyrase.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which also target bacterial DNA-gyrase.
類似化合物との比較
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and have unique pharmacokinetic properties.
特性
分子式 |
C10H11Cl2FN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
(6-fluoroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
InChIキー |
OLMOKJCKTSBIRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1F)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


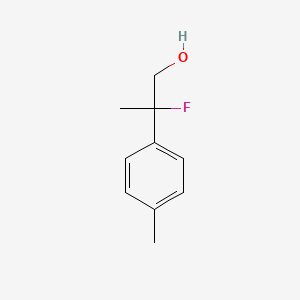
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
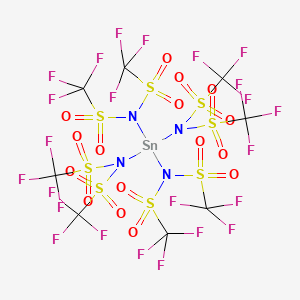
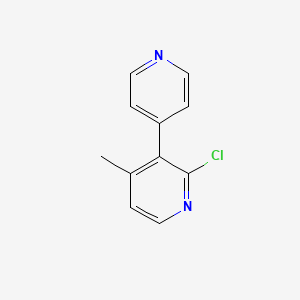
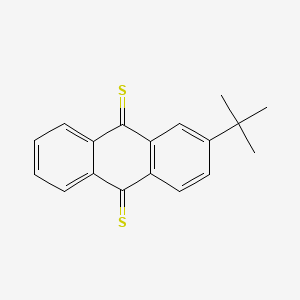
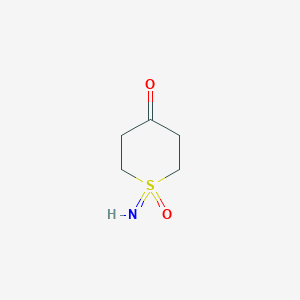
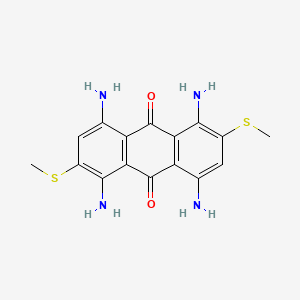
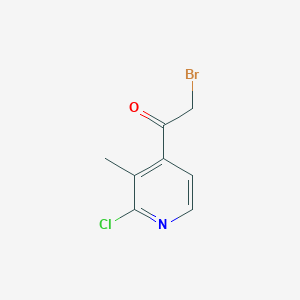

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
